![molecular formula C14H11N3O B13095083 3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13095083.png)
3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-A]pyrimidine core with an aminophenyl substituent. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of polar solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, each with potentially unique properties and applications.
科学的研究の応用
3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
作用機序
The mechanism of action of 3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Pyrido[1,2-A]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their properties and activities.
4-Aminophenyl derivatives: Compounds with similar aminophenyl groups but different core structures.
Uniqueness
3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its specific combination of the pyrido[1,2-A]pyrimidine core and the aminophenyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
分子式 |
C14H11N3O |
|---|---|
分子量 |
237.26 g/mol |
IUPAC名 |
3-(4-aminophenyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H11N3O/c15-11-6-4-10(5-7-11)12-9-16-13-3-1-2-8-17(13)14(12)18/h1-9H,15H2 |
InChIキー |
MLZBHUYMTYUTLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


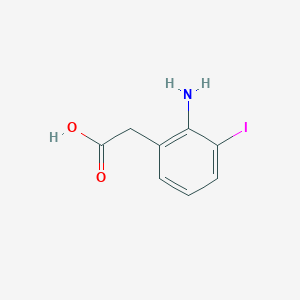
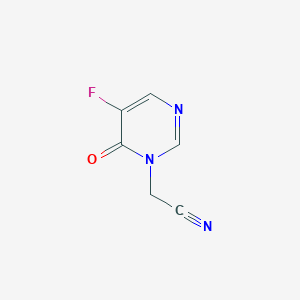
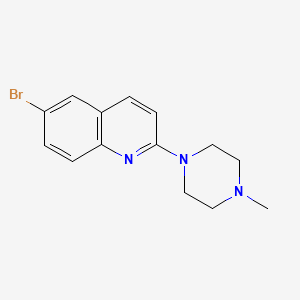
![5-Methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13095020.png)


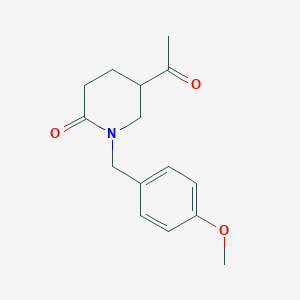

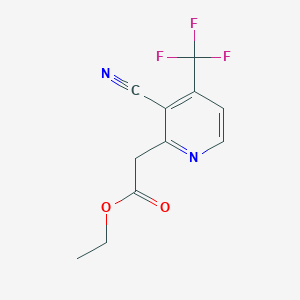
![2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095069.png)
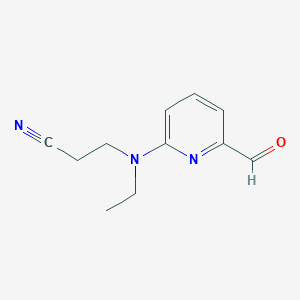
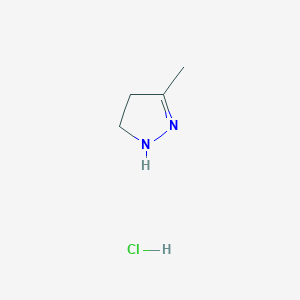
![5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13095084.png)

